molecular formula C10H12BrClO2 B8027147 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene

5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8027147
M. Wt: 279.56 g/mol
InChI Key: JDEHHZWFAILHDL-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of bromine, chlorine, methoxy, and propan-2-yloxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The methoxy and propan-2-yloxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and bases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form simpler benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or acetone.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenes, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various substitution and coupling reactions.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. Its halogen atoms can participate in halogen bonding, while the methoxy and propan-2-yloxy groups can undergo various chemical transformations. The exact molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy and propan-2-yloxy groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-6(2)14-9-5-7(11)4-8(12)10(9)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHHZWFAILHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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